(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone
Description
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a bromine atom at position 6, a piperazine ring, and an m-tolyl (3-methylphenyl) group linked via a methanone bridge. The m-tolyl group may influence lipophilicity and metabolic stability, distinguishing it from para-substituted aryl counterparts .
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-13-3-2-4-14(11-13)18(24)22-7-9-23(10-8-22)19-21-16-6-5-15(20)12-17(16)25-19/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXPTISTYNOMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone typically involves a multi-step process. One common route begins with the bromination of benzo[d]thiazole to introduce the bromine atom at the 6-position. This is followed by the nucleophilic substitution of the bromine atom with piperazine. The resulting intermediate is then reacted with m-tolylmethanone under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the aromatic ring or the piperazine moiety.
Scientific Research Applications
Chemistry
In chemistry, (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its structural features enable it to interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development. Studies have shown that derivatives of this compound exhibit antibacterial and antipsychotic activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets in biological systems. The bromobenzo[d]thiazole moiety can bind to enzyme active sites or receptor binding pockets, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The m-tolyl group can further modulate the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on their core scaffolds, substituents, physicochemical properties, and synthetic methodologies.
Structural Analogues with Piperazine-Methanone Core
Key Observations :
- Aryl Group Positioning : The m-tolyl group in the target compound contrasts with para-substituted aryl groups (e.g., p-tolyl in 9bb and 14). Meta substitution could reduce symmetry and modulate solubility or receptor selectivity .
- Core Heterocycle : Replacing benzo[d]thiazole with imidazo[2,1-b]thiazole (as in 9bb) introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity .
Physicochemical Properties
- Molecular Weight : The target compound (~472.4 g/mol) is heavier than 9bb (481.14 g/mol) due to bromine’s higher atomic mass compared to sulfur in the tosyl group.
- Melting Points: Piperazine-methanone derivatives with sulfonyl groups (e.g., 9bb, 9bc) exhibit higher melting points (195–216°C) compared to acetamide-linked analogs like 14 (282°C), likely due to stronger intermolecular interactions in sulfonyl-containing compounds .
Biological Activity
The compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone is a complex organic molecule that belongs to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide an in-depth analysis of the biological activity associated with this specific compound, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Benzothiazole Core : The presence of the benzothiazole moiety is crucial for its biological activity, as it has been shown to enhance antimicrobial and antiviral properties.
- Piperazine Ring : This structure contributes to the compound's pharmacological profile, making it a versatile scaffold for drug development.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds show effectiveness against various strains of bacteria and fungi.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 25 µg/mL |
| Compound B | S. aureus | 50 µg/mL |
| This compound | Mycobacterium tuberculosis (H37Rv) | TBD |
2. Antiviral Activity
The antiviral potential of benzothiazole derivatives has been explored extensively. The introduction of electron-donating groups in the benzothiazole ring enhances its efficacy against viruses such as the Tobacco Mosaic Virus (TMV).
Research findings indicate that modifications on the benzothiazole structure can lead to varying degrees of antiviral activity:
| Compound | Protective Activity against TMV (%) |
|---|---|
| Compound C | 52.23% |
| Compound D | 54.41% |
| This compound | TBD |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
Study 1: Antimycobacterial Activity
A study conducted by Bhusari et al. evaluated various benzothiazole derivatives against Mycobacterium tuberculosis, including multidrug-resistant strains. The results indicated that certain derivatives exhibited potent antimycobacterial activity with MIC values significantly lower than those of standard antibiotics .
Study 2: Antiviral Efficacy
In a comparative study on antiviral activity, compounds containing the benzothiazole moiety were tested against TMV, revealing that structural modifications could enhance protective efficacy . The study highlighted the importance of specific substituents in improving antiviral performance.
Q & A
Q. Key Optimization Strategies :
- Temperature Control : Maintain 0–5°C during bromination to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for SNAr reactions to enhance nucleophilicity .
- Catalyst Loading : Optimize Pd catalyst ratios (1–5 mol%) to balance cost and yield .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how can data interpretation address common ambiguities?
Basic Characterization
Critical techniques include:
- ¹H/¹³C NMR : Resolves piperazine ring conformation (e.g., axial/equatorial protons) and confirms m-tolyl substitution patterns. Overlapping peaks in aromatic regions can be resolved via 2D COSY or HSQC .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₁H₂₀BrN₃OS) and detects isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR Spectroscopy : Identifies carbonyl stretching (~1650–1700 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹) .
Q. Common Ambiguities :
- Piperazine Ring Dynamics : Variable-temperature NMR can distinguish static vs. dynamic ring flipping .
- Tautomerism in Benzo[d]thiazole : X-ray crystallography or NOE experiments clarify substituent positioning .
How does the bromo substituent on the benzo[d]thiazole ring influence the compound's electronic properties and reactivity in nucleophilic substitutions?
Advanced Structure-Activity Analysis
The 6-bromo group:
- Electron-Withdrawing Effect : Reduces electron density on the benzo[d]thiazole ring, enhancing susceptibility to nucleophilic attack at the 2-position. This is critical for SNAr reactions with piperazine .
- Steric Hindrance : The bulky bromo group may slow reactions at adjacent positions, necessitating higher temperatures (~80–100°C) for efficient coupling .
- Computational Insights : DFT calculations (e.g., Mulliken charges) predict reactive sites. For example, the C2 position exhibits higher electrophilicity (charge ≈ +0.25) compared to C4 (≈ +0.12) .
Q. Experimental Validation :
- Compare reaction rates with non-brominated analogs (e.g., 6-H or 6-Cl derivatives) to isolate electronic vs. steric effects .
What strategies can resolve contradictions in biological activity data across different assays, such as varying MIC values against bacterial strains?
Advanced Data Analysis
Discrepancies in MIC values often arise from:
- Strain-Specific Resistance Mechanisms : Test against isogenic mutant strains (e.g., efflux pump-deficient E. coli) to identify resistance pathways .
- Assay Conditions : Variations in pH, cation content (e.g., Mg²⁺), or serum protein binding can alter bioavailability. Standardize using CLSI guidelines .
- Metabolic Stability : Use liver microsome assays to assess compound degradation rates, which may explain reduced activity in prolonged incubations .
Q. Case Study :
- A 10-fold MIC variation for S. aureus (1 µM vs. 10 µM) was traced to differences in inoculum size. Normalizing to 1×10⁵ CFU/mL resolved the discrepancy .
What computational methods are recommended for predicting the binding affinity of this compound to potential biological targets?
Q. Advanced Modeling & Simulation
- Molecular Docking (AutoDock Vina, Glide) : Screen against targets like histamine receptors or bacterial enzymes (e.g., dihydrofolate reductase). Prioritize poses with hydrogen bonds to the piperazine N-atoms .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Key metrics include RMSD (<2 Å) and ligand-protein interaction entropy .
- QSAR Models : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict activity cliffs. For example, TPSA >80 Ų correlates with poor Gram-negative activity .
Q. Validation :
- Cross-validate with experimental SPR or ITC data to refine force field parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
